delta-Valerobetaine

説明

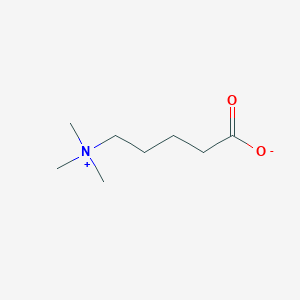

Structure

3D Structure

特性

IUPAC Name |

5-(trimethylazaniumyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVFVFTRQPQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6778-33-2 | |

| Record name | delta-Valerobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.-VALEROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delta-Valerobetaine: A Diet-Dependent Microbial Metabolite at the Crossroads of Host Metabolism and Gut Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-valerobetaine (δ-VB), also known as N,N,N-trimethyl-5-aminopentanoate, is a recently identified diet-dependent microbial metabolite that has garnered significant attention for its role as a modulator of host energy metabolism and intestinal barrier function.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of δ-VB, with a focus on its microbial origin, its impact on host physiology, and the experimental methodologies used to study this fascinating molecule. As a potential molecular target for managing diet-dependent obesity and intestinal inflammatory conditions, a thorough understanding of δ-VB is critical for researchers and professionals in the fields of microbiology, metabolism, and drug development.[3][4][5]

1. Biochemical Profile and Microbial Origin

This compound is a quaternary amine that is structurally similar to γ-butyrobetaine, the immediate precursor to L-carnitine.[2] A key characteristic of δ-VB is its strict dependence on the gut microbiota; it is absent in germ-free animals and appears upon conventionalization with a complex microbiome.[1][3][6] While the precise biosynthetic pathway within the microbiota is still under investigation, it is established that diverse bacterial species are capable of producing δ-VB.[1][3] Studies have shown a time-dependent increase of δ-VB when cecal contents from conventional mice are incubated ex vivo, confirming its microbial origin.[1]

2. Impact on Host Metabolism: An Obesogenic Role

A significant body of evidence points to δ-VB as a diet-dependent obesogen.[1][3][4][5] Its administration to both germ-free and conventional mice, particularly in the context of a Western diet, leads to increased visceral fat mass and exacerbates hepatic steatosis.[1][3] This effect is not observed with a control diet, highlighting the diet-dependent nature of its activity.[1][3] Furthermore, elevated levels of δ-VB have been correlated with increased visceral adipose tissue mass in humans.[1][3]

The primary mechanism underlying the obesogenic effects of δ-VB is its inhibition of mitochondrial long-chain fatty acid oxidation.[1][3] This is achieved through the disruption of the carnitine shuttle, a critical pathway for transporting fatty acids into the mitochondria for β-oxidation.[1][7] Specifically, δ-VB decreases cellular levels of carnitine and mitochondrial long-chain acyl-CoAs.[1][3] This inhibition of fatty acid utilization leads to a metabolic shift towards glucose utilization, promoting the accumulation of adipose tissue.[7] In line with this, δ-VB treatment has been shown to increase the respiratory exchange ratio (RER) in mice fed a Western diet, indicating a preference for carbohydrate metabolism over fat oxidation.[7]

3. Role in Gut Epithelial Barrier Function

Beyond its metabolic effects, δ-VB has been shown to play a significant role in modulating the function of the gut epithelial barrier.[8] In cell culture models using T84 and Caco-2 cells, δ-VB treatment leads to an increase in transepithelial electrical resistance (TEER) and a decrease in FITC-dextran permeability, indicating a tightening of the gut barrier. Furthermore, it has been observed to accelerate wound healing in these models.

In mouse models, the administration of δ-VB to germ-free mice induces the expression of genes involved in cell junction organization and barrier integrity. In a model of dextran sodium sulfate (DSS)-induced colitis, pretreatment with δ-VB has been shown to be protective, attenuating the severity of the condition.[9] These findings suggest that δ-VB could be a key microbial metabolite in maintaining intestinal homeostasis and may have therapeutic potential in conditions characterized by a compromised gut barrier.[8]

4. Signaling Pathways and Molecular Interactions

The molecular actions of δ-VB are primarily centered on its interference with carnitine metabolism and its influence on gene expression in both the liver and the colon.

Signaling Pathway of δ-Valerobetaine in Inhibiting Fatty Acid Oxidation

References

- 1. Microbial metabolite this compound is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial metabolite this compound is a diet-dependent obesogen | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Scientists identify obesity-promoting metabolite from intestinal bacteria [news.emory.edu]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ETD | this compound is a Microbe-Generated Metabolite that Alters Gut Epithelial Integrity and Mitochondrial Biogenesis | ID: kk91fn12s | Emory Theses and Dissertations [etd.library.emory.edu]

The Gut Microbiome's Hidden Hand: Delta-Valerobetaine as a Key Mediator in Diet-Induced Obesity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global obesity epidemic necessitates a deeper understanding of the intricate interplay between diet, the gut microbiome, and host metabolism. Emerging research has identified delta-valerobetaine (δ-VB) , also known as N,N,N-trimethyl-5-aminovalerate (TMAVA), as a critical microbial-derived metabolite that functions as a diet-dependent obesogen. This technical guide synthesizes the current scientific evidence on the role of δ-VB in the pathogenesis of diet-induced obesity. We will explore its origin, mechanism of action, impact on host metabolism, and its potential as a therapeutic target. This document provides a comprehensive overview for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic disease and develop novel interventions.

Introduction: The Rise of a Microbial Obesogen

This compound is a small molecule produced by the gut microbiota from dietary precursors, notably the amino acid lysine.[1] It is absent in germ-free organisms, confirming its microbial origin.[2][3][4][5] In the context of a high-fat, high-sugar "Western" diet, δ-VB has been shown to exacerbate weight gain, increase visceral adipose tissue, and promote the development of hepatic steatosis.[2][4][5] Human studies have correlated elevated circulating levels of δ-VB with increased body mass index (BMI) and the presence of liver disease, highlighting its clinical relevance.[1] Individuals with a BMI greater than 30 have been observed to have approximately 40% higher levels of δ-VB.[1]

The Core Mechanism: Inhibition of Fatty Acid Oxidation

The primary mechanism through which δ-VB promotes obesity is by hindering mitochondrial fatty acid oxidation.[2][4][5][6] This is achieved by disrupting the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. δ-VB accomplishes this by decreasing the cellular levels of L-carnitine.[2][4][5][6] As a structural analog of γ-butyrobetaine, a precursor to L-carnitine, δ-VB competitively inhibits the enzyme γ-butyrobetaine hydroxylase (BBOX), which is essential for the final step of L-carnitine biosynthesis.[7][8][9]

Signaling Pathway: δ-Valerobetaine's Impact on Carnitine Metabolism

Caption: The microbial production of δ-Valerobetaine and its inhibitory effect on L-Carnitine synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on δ-valerobetaine and its metabolic effects.

Table 1: Impact of δ-Valerobetaine on Obesity Phenotypes in Mice

| Parameter | Diet | Treatment | Result | Reference |

| Body Weight Gain | Western Diet | δ-VB | Increased | [2] |

| Visceral Adipose Tissue Mass | Western Diet | δ-VB | Increased | [2][4] |

| Hepatic Steatosis | Western Diet | δ-VB | Exacerbated | [2][4][5] |

| Body Weight Gain | Control Diet | δ-VB | No significant change | [2] |

| Respiratory Exchange Ratio (RER) | Western Diet | δ-VB (50mg/kg IP for 1 week) | Significantly increased | [10] |

| Food Intake | Western Diet | δ-VB | Significantly increased | [10] |

Table 2: Effect of δ-Valerobetaine on Cellular and Systemic Metabolism

| Parameter | Model | Treatment | Result | Reference |

| Cellular L-Carnitine | In vitro (HepG2 cells) | δ-VB | Decreased | [2] |

| Mitochondrial Long-Chain Acyl-CoAs | In vitro | δ-VB | Decreased | [2] |

| Mitochondrial Fatty Acid Oxidation | In vitro (HepG2 cells) | δ-VB | Inhibited | [2][4] |

| Serum Leptin | Mice | δ-VB | Altered | [10] |

| Serum Ghrelin | Mice | δ-VB | Altered | [10] |

| Serum Carnitine | Mice | δ-VB (intraperitoneal injection) | Decreased | [7] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of δ-valerobetaine.

Animal Models and Diet

-

Animals: Germ-free (GF) and conventional C57BL/6 mice are commonly used.[2]

-

Diet-Induced Obesity Model: Mice are fed a "Western" diet, typically high in fat and sucrose, for a specified period to induce obesity.[2] A control group is fed a standard chow diet.

-

δ-Valerobetaine Administration: δ-VB is administered via intraperitoneal (IP) injection or in drinking water.[7][10] Dosages have ranged from 10 mg/kg to 100 mg/kg for IP injections.[4]

Metabolomic Analysis

-

Sample Collection: Liver, serum, and cecal contents are collected for metabolomic profiling.[2][4]

-

Analytical Technique: High-resolution mass spectrometry is used to identify and quantify metabolites, including δ-valerobetaine and carnitine species.[2]

In Vitro Fatty Acid Oxidation Assay

-

Cell Line: Human hepatoma (HepG2) cells are a common in vitro model.[2]

-

Protocol:

-

HepG2 cells are treated with varying concentrations of δ-VB.

-

Cells are then incubated with ¹³C-labeled palmitic acid.

-

Metabolites are extracted and analyzed by mass spectrometry to trace the oxidation of the labeled fatty acid.[4]

-

Experimental Workflow: From Microbial Metabolite to Host Phenotype

Caption: A generalized workflow for the discovery and functional validation of δ-Valerobetaine.

Broader Implications and Future Directions

The discovery of δ-valerobetaine as a microbial obesogen opens new avenues for research and therapeutic development.

-

Therapeutic Targeting: The BBOX enzyme presents a potential target for interventions aimed at mitigating the effects of δ-VB.

-

Gut Microbiome Modulation: Dietary interventions or probiotics designed to reduce the population of δ-VB-producing bacteria could be a viable strategy for managing obesity.

-

Biomarker Potential: Circulating δ-VB levels could serve as a biomarker to identify individuals at higher risk for diet-induced obesity and its comorbidities.

-

Connection to Cardiovascular Health: As a precursor to TMAO, a metabolite linked to atherosclerosis, the role of δ-VB in cardiovascular disease warrants further investigation.[1][11]

Conclusion

This compound is a key molecular link between the gut microbiome, diet, and host metabolism. Its role as a diet-dependent obesogen that inhibits fatty acid oxidation through the disruption of carnitine metabolism is now well-established. For researchers and drug development professionals, understanding the intricacies of the δ-VB pathway provides a novel framework for developing targeted strategies to combat the global health challenge of obesity. Future research should focus on elucidating the specific dietary components and microbial species that govern δ-VB production, as well as exploring the therapeutic potential of modulating this pathway.

References

- 1. Scientists identify obesity-promoting metabolite from intestinal bacteria [news.emory.edu]

- 2. Microbial metabolite this compound is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mammalian hydroxylation of microbiome-derived obesogen, this compound, to homocarnitine, a 5-carbon carnitine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of δ-Valerobetaine on Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microbial metabolite δ-valerobetaine (δ-VB) and its significant impact on mitochondrial fatty acid oxidation (FAO). δ-Valerobetaine, also known as N,N,N-trimethyl-5-aminovalerate (TMAVA), has been identified as a diet-dependent obesogen that mechanistically links the gut microbiome to host energy metabolism.[1][2][3] This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Executive Summary

δ-Valerobetaine is a metabolite produced by various bacterial species in the gut microbiome from dietary precursors like trimethyllysine.[1] Mechanistic studies have revealed that δ-VB inhibits mitochondrial fatty acid oxidation by reducing cellular levels of carnitine.[1][2] This reduction impairs the function of the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. The consequence of this inhibition is an accumulation of lipids in tissues such as the liver, which can contribute to the development of hepatic steatosis and diet-induced obesity.[1][4] Furthermore, δ-VB has been implicated in aggravating cardiac hypertrophy and dysfunction under a high-fat diet, also through the inhibition of fatty acid oxidation.[5][6] Recent findings also show that δ-VB can be hydroxylated by the mammalian enzyme γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine, a five-carbon analog of carnitine, which can be acylated, suggesting a broader interference with carnitine metabolism.[7]

Mechanism of Action: Inhibition of the Carnitine Shuttle

The primary mechanism by which δ-valerobetaine impedes fatty acid oxidation is through its effect on the carnitine shuttle system. This biological pathway is essential for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.

Signaling Pathway of δ-Valerobetaine's Impact on Fatty Acid Oxidation

Caption: δ-Valerobetaine inhibits fatty acid oxidation by depleting cellular carnitine.

Quantitative Data on the Effects of δ-Valerobetaine

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the impact of δ-valerobetaine on fatty acid metabolism.

Table 1: In Vitro Effects of δ-Valerobetaine on HepG2 Cells

| Parameter | Concentration of δ-VB | Observation | Reference |

| Cellular Carnitine | 10 µM | Decreased to approximately 50% of control levels. | [2] |

| 13C16 Palmitoylcarnitine formation | 50 µM | Inhibited formation from 13C16 palmitate. | [2] |

| 13C2 Acetyl-CoA formation | 50 µM | Decreased by approximately 25% compared to vehicle. | [8] |

| Palmitate-dependent Oxygen Consumption Rate (Spare Capacity) | 10 µM and 50 µM | Dose-dependent inhibition observed after addition of FCCP. | [1] |

Table 2: In Vivo Effects of δ-Valerobetaine in Mice

| Animal Model | Diet | δ-VB Dosage | Duration | Key Findings | Reference |

| Germ-free and Conventional Mice | Western Diet | Not specified, administered in drinking water | 5 weeks | Increased visceral fat mass and exacerbated hepatic steatosis. | [1][2] |

| Conventional Mice | Standard Chow | 10 mg/kg and 100 mg/kg (daily IP injection) | 1 week | Decreased circulating and hepatic carnitine levels. | [1] |

| High-Fat Diet-fed Mice | High-Fat Diet | Not specified | Not specified | Aggravated cardiac hypertrophy and dysfunction. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of δ-valerobetaine on fatty acid oxidation.

In Vitro Analysis of Fatty Acid Oxidation in HepG2 Cells

Objective: To quantify the impact of δ-valerobetaine on cellular carnitine levels and fatty acid oxidation in a human hepatocyte cell line.

Experimental Workflow for In Vitro FAO Analysis

Caption: Workflow for in vitro analysis of δ-VB's effect on fatty acid oxidation.

Protocol for Oxygen Consumption Rate (OCR) Measurement:

-

Cell Seeding: Seed HepG2 cells in a Seahorse XF24 cell culture plate and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentrations of δ-valerobetaine (e.g., 10 µM, 50 µM) or vehicle control. Incubate for 12 hours.

-

Assay Preparation: Prior to the assay, replace the treatment medium with unbuffered DMEM (pH 7.4) and incubate the cells in a non-CO2 incubator to equilibrate.

-

Seahorse XF Analysis: Measure OCR using a Seahorse XF24 Extracellular Flux Analyzer. After establishing a baseline, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

-

Data Analysis: Calculate the spare respiratory capacity to assess the cells' ability to respond to an increased energy demand.

Stable Isotope Tracing of Palmitate Metabolism

Objective: To trace the metabolic fate of fatty acids and determine the specific points of inhibition by δ-valerobetaine.

Protocol:

-

Cell Culture and Treatment: Culture HepG2 cells and treat with δ-valerobetaine as described above.

-

Isotope Labeling: Replace the medium with a substrate-limited medium containing 13C-labeled palmitic acid (13C16-palmitate).

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify 13C-labeled metabolites.

-

Data Analysis: Determine the fractional labeling of key metabolites in the fatty acid oxidation pathway, such as palmitoylcarnitine and acetyl-CoA, to identify metabolic bottlenecks induced by δ-valerobetaine.

In Vivo Mouse Studies

Objective: To evaluate the effect of δ-valerobetaine on diet-induced obesity and hepatic steatosis in a whole-animal model.

Protocol:

-

Animal Model: Utilize both germ-free and conventional C57BL/6J mice to distinguish between host and microbial effects.

-

Dietary Intervention: Feed mice either a standard control diet or a high-fat "Western" diet.

-

δ-Valerobetaine Administration: Administer δ-valerobetaine via daily intraperitoneal injections (e.g., 10 mg/kg or 100 mg/kg) or in the drinking water for a specified duration (e.g., 1-5 weeks).

-

Phenotypic Analysis: Monitor body weight, food intake, and body composition throughout the study. At the end of the study, collect blood and tissues (liver, adipose tissue) for analysis.

-

Biochemical and Histological Analysis: Measure plasma and tissue levels of carnitine and acylcarnitines by mass spectrometry. Perform histological analysis (e.g., H&E staining) of the liver to assess steatosis.

Implications for Drug Development and Future Research

The discovery of δ-valerobetaine as a modulator of fatty acid oxidation opens new avenues for therapeutic intervention in metabolic diseases.

Logical Relationships in δ-VB Research and Development

Caption: The progression from discovery to potential therapeutic applications of δ-VB research.

Potential therapeutic strategies include:

-

Modulation of the Gut Microbiome: Probiotics, prebiotics, or dietary interventions aimed at reducing the population of δ-valerobetaine-producing bacteria.

-

Inhibition of δ-Valerobetaine Synthesis: Targeting the microbial enzymes responsible for the conversion of dietary precursors to δ-valerobetaine.

-

Antagonism of δ-Valerobetaine Action: Developing small molecules that block the effects of δ-valerobetaine on carnitine metabolism.

-

Carnitine Supplementation: As rescue experiments have shown, carnitine supplementation can restore cellular carnitine levels and the formation of palmitoylcarnitine, potentially mitigating the negative effects of δ-valerobetaine.[2]

Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for δ-valerobetaine production in the human gut. Additionally, further investigation into the interaction of δ-valerobetaine and its metabolite, homocarnitine, with carnitine transporters and enzymes will be crucial for a comprehensive understanding of its role in metabolic health and disease.

References

- 1. Microbial metabolite delta-valerobetaine is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scientists identify obesity-promoting metabolite from intestinal bacteria [news.emory.edu]

- 5. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian hydroxylation of microbiome-derived obesogen, this compound, to homocarnitine, a 5-carbon carnitine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Pathways Affected by Delta-Valerobetaine Accumulation

Introduction

This compound (δ-VB) is a trimethylated amino acid analog produced by the gut microbiota from dietary precursors like lysine.[1] Emerging research has identified δ-VB as a diet-dependent obesogen, establishing a crucial link between the gut microbiome, host metabolism, and the development of obesity and related metabolic disorders.[2][3] Accumulation of δ-VB has been shown to significantly impact cellular energy metabolism, primarily by disrupting mitochondrial fatty acid oxidation.[2][3][4] This technical guide provides a comprehensive overview of the cellular pathways affected by δ-VB, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Core Cellular Pathway Affected: Inhibition of Mitochondrial Fatty Acid Oxidation

The primary cellular pathway disrupted by the accumulation of this compound is mitochondrial long-chain fatty acid β-oxidation.[2][4] This inhibition is not direct but is mediated through the depletion of cellular carnitine, an essential cofactor for this process.

The mechanism unfolds as follows:

-

Competition for the OCTN2 Transporter: this compound is a structural analog of carnitine and its precursor, γ-butyrobetaine.[5][6] It acts as a substrate for the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[2][6] OCTN2 is highly expressed in the kidneys and is crucial for the reabsorption of carnitine from urine.[2][7] By competing with carnitine for this transporter, δ-VB reduces the efficiency of renal carnitine reuptake, leading to increased urinary carnitine excretion and a subsequent decrease in systemic carnitine levels.[2]

-

Impairment of the Carnitine Shuttle: The reduction in cellular carnitine levels directly impairs the function of the carnitine shuttle. This shuttle is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation. Without sufficient carnitine, long-chain acyl-CoAs cannot be converted to acylcarnitines for transport across the inner mitochondrial membrane.[2]

-

Downstream Metabolic Consequences: The inhibition of fatty acid oxidation leads to several downstream metabolic consequences, particularly in the context of a Western diet. These include the accumulation of lipids in tissues such as the liver (hepatic steatosis), an increase in visceral fat mass, and a metabolic shift towards glucose utilization for energy production.[2][8] In individuals with obesity (BMI > 30), circulating levels of δ-VB have been found to be approximately 40% higher than in lean individuals.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of δ-VB.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Concentration of δ-VB | Observation | Reference |

| Cellular Carnitine Content | 10 µM | Decreased to approximately 50% of control | [2] |

| Formation of ¹³C₂ Acetyl-CoA from ¹³C₁₆ Palmitate | Not specified, 12-hour pretreatment | Decreased by approximately 75% compared to vehicle | [9] |

| Palmitate-Dependent Mitochondrial Oxygen Respiration | Dose-dependent | Dose-dependent decrease under fasting-mimicking conditions | [2] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | Treatment | Observation | Reference |

| Visceral Fat Mass and Hepatic Steatosis | Germ-free and conventional mice | δ-VB administration with a Western diet | Increased visceral fat mass and exacerbated hepatic steatosis | [2][3][4] |

| Respiratory Exchange Ratio (RER) | Conventional mice on a Western diet | 50 mg/kg δ-VB (IP) for one week | Significantly increased RER, indicating a shift to glucose utilization | [8] |

| Circulating and Hepatic β-hydroxybutyrate | Mice | δ-VB treatment | Decreased levels of this ketone body, a product of fatty acid oxidation | [2] |

| Mitochondrial Long-Chain Acyl-CoAs | Mice | δ-VB treatment | Decreased abundance in mitochondria | [2] |

Table 3: Effects of this compound on Gene and Protein Expression

| Target | Cell/Tissue Type | Effect of δ-VB | Reference |

| Genes related to mitochondrial function, lipid metabolism, and transport | Mice on a control diet | Upregulation | [2] |

| Mitochondria-related protein markers (PGC1α, AMPKα, TFAM) | HepG2 cells | Altered expression | [8] |

| Genes for mitochondrial biogenesis, fission, fusion, and mitophagy | Mouse colon | Induced transcription | [10] |

| SIRT1 and SIRT3 proteins | Healthy mice | Elevated transcription | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Protocol 1: Gnotobiotic Mouse Models

-

Objective: To demonstrate the microbial origin of δ-VB and its effects on host physiology.

-

Methodology: Germ-free (GF) mice are maintained in sterile isolators. A cohort of GF mice is "conventionalized" by exposure to bedding from specific pathogen-free (SPF) or conventional mice, thereby introducing a gut microbiome. Metabolomic analyses (e.g., using ultra-high-resolution mass spectrometry) are performed on tissues (liver, colon) and mitochondria from both GF and conventionalized mice to identify microbially-derived metabolites like δ-VB. For functional studies, GF and conventional mice are administered δ-VB (e.g., via intraperitoneal injection) and fed either a control or a Western-style diet. Phenotypic outcomes such as weight gain, adipose tissue mass, and liver lipid accumulation are then measured.[2][5]

Protocol 2: In Vitro Cell Culture Experiments

-

Objective: To elucidate the direct cellular mechanisms of δ-VB action.

-

Methodology: Human hepatoma (HepG2) cells are cultured and treated with varying concentrations of δ-VB (e.g., 10 µM). To assess the impact on fatty acid oxidation, cells are cultured in media mimicking a fasted state (e.g., without glucose, pyruvate, and glutamine) and supplemented with fatty acids like palmitate. The oxygen consumption rate (OCR) is measured using techniques like Seahorse XF analysis. Metabolomic analyses are performed on cell lysates to quantify changes in carnitine and acylcarnitine levels. Rescue experiments can be conducted by co-treating cells with δ-VB and carnitine to demonstrate that the inhibitory effects of δ-VB can be reversed.[2]

Protocol 3: Stable Isotope Tracer Studies

-

Objective: To trace the metabolic fate of fatty acids in the presence of δ-VB.

-

Methodology: HepG2 cells are pretreated with δ-VB and then incubated with a stable isotope-labeled fatty acid, such as ¹³C₁₆-palmitate. After a set period, cellular metabolites are extracted and analyzed by mass spectrometry. The incorporation of the ¹³C label into downstream metabolites of fatty acid oxidation, such as ¹³C₂-acetyl-CoA and ¹³C₁₆-palmitoylcarnitine, is quantified. A reduction in the formation of these labeled products in δ-VB-treated cells provides direct evidence for the inhibition of the carnitine shuttle and subsequent β-oxidation.[2][9]

Visualizations of Pathways and Workflows

Caption: Mechanism of δ-VB-induced inhibition of fatty acid oxidation.

Caption: Workflow for identifying and characterizing δ-VB.

The accumulation of the gut microbial metabolite this compound represents a significant mechanism through which the microbiome can influence host energy metabolism and contribute to obesity. Its primary mode of action is the inhibition of mitochondrial fatty acid oxidation via the depletion of cellular carnitine. This understanding opens up several avenues for further research and therapeutic development.

For drug development professionals, δ-VB and its metabolic pathway present potential targets. Strategies could be devised to inhibit microbial δ-VB production, block its absorption, or counteract its effects on carnitine homeostasis. For instance, carnitine supplementation has been shown to rescue the δ-VB-induced inhibition of fatty acid oxidation, suggesting a potential nutritional intervention strategy for individuals with high levels of this metabolite.[2][9] Further research is needed to identify the specific bacterial species and enzymes responsible for δ-VB production and to explore the dietary factors that promote its synthesis. Understanding these upstream elements will be key to developing targeted interventions to manage microbiome-associated metabolic diseases.

References

- 1. Scientists identify obesity-promoting metabolite from intestinal bacteria [news.emory.edu]

- 2. Microbial metabolite this compound is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian hydroxylation of microbiome-derived obesogen, this compound, to homocarnitine, a 5-carbon carnitine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. ETD | this compound is a Microbe-Generated Metabolite that Alters Gut Epithelial Integrity and Mitochondrial Biogenesis | ID: kk91fn12s | Emory Theses and Dissertations [etd.library.emory.edu]

δ-Valerobetaine: A Microbial Key to Unlocking Trimethylamine N-oxide (TMAO) Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The gut microbiome plays a pivotal role in host metabolism, with its metabolic byproducts significantly influencing health and disease. One such metabolite, trimethylamine N-oxide (TMAO), has garnered considerable attention for its association with cardiovascular and metabolic disorders. While the pathways from dietary precursors like choline and L-carnitine to TMAO are well-documented, the role of δ-valerobetaine (δ-VB) as a significant, yet less-explored, precursor is emerging as a critical area of research. This technical guide provides a comprehensive overview of δ-valerobetaine's journey from a microbial metabolite to the pro-atherogenic molecule, TMAO, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Metabolic Pathway: From Diet to TMAO via δ-Valerobetaine

The production of TMAO from dietary sources is a multi-step process involving both the gut microbiota and host enzymes. δ-Valerobetaine, a trimethylammonium compound, serves as an intermediate in this pathway.

The journey begins with the dietary intake of trimethyllysine (TML), an amino acid abundant in various food sources. Gut microorganisms, including species of Lactobacilli, Escherichia coli, and Bifidobacterium longum, metabolize TML into δ-valerobetaine[1]. This microbially-produced δ-valerobetaine is then further metabolized by other gut bacteria into trimethylamine (TMA). While the specific bacterial enzymes responsible for the direct conversion of δ-valerobetaine to TMA have not been fully elucidated, the general enzymatic activity is attributed to various trimethylamine-lyases present in the gut microbiome.

Once produced in the gut, TMA is readily absorbed into the portal circulation and transported to the liver. There, hepatic flavin monooxygenases (FMOs), primarily FMO3, catalyze the oxidation of TMA to TMAO, which is then released into the systemic circulation.

dot

Quantitative Insights into δ-Valerobetaine as a TMAO Precursor

Quantifying the conversion of δ-valerobetaine to TMAO is crucial for understanding its contribution to the circulating TMAO pool relative to other precursors. While direct in vivo conversion rates for δ-valerobetaine in humans are not yet established, studies in animal models and in vitro experiments provide valuable insights.

| Precursor | Model System | Key Findings | Reference |

| δ-Valerobetaine | Ex vivo incubation with rabbit cecum content | Time-dependent increase in TMA production. | [2] |

| L-carnitine | Healthy Mice (single gavage) | Highest rate of TMAO generation compared to choline and betaine. | [3] |

| Choline | Healthy Mice (single gavage) | Intermediate rate of TMAO generation. | [3] |

| Betaine | Healthy Mice (single gavage) | Lowest rate of TMAO generation among the three tested. | [3] |

Note: A direct quantitative comparison of δ-valerobetaine with other precursors under identical in vivo conditions is a key area for future research.

Experimental Protocols

Accurate investigation of the δ-valerobetaine to TMAO pathway necessitates robust experimental designs and analytical methods.

Animal Models: Germ-Free vs. Conventionalized Mice

A common experimental workflow to study the microbial dependence of metabolite production involves the use of germ-free (GF) and conventionalized mice.

dot

-

Animal Housing: Germ-free mice are maintained in sterile isolators to prevent microbial contamination. Conventionalized mice are generated by co-housing GF mice with conventional, specific-pathogen-free (SPF) mice or by oral gavage of cecal contents from SPF mice.

-

Diet: All mice are fed a standardized chow diet.

-

δ-Valerobetaine Administration: A sterile solution of δ-valerobetaine is administered via oral gavage. A typical dose might range from 10 to 100 mg/kg body weight.

-

Sample Collection: Blood is collected at various time points post-gavage via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Tissues such as the liver and cecum are harvested following euthanasia.

-

Sample Processing: Plasma is separated by centrifugation. Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.

In Vitro Gut Microbiota Fermentation

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized in an anaerobic buffer.

-

Incubation: The fecal slurry is incubated with δ-valerobetaine at a physiologically relevant concentration in an anaerobic chamber at 37°C.

-

Time-course Sampling: Aliquots of the incubation mixture are collected at different time points.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted for analysis.

Quantification of δ-Valerobetaine and TMAO by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of δ-valerobetaine and TMAO in biological matrices.

-

Sample Preparation: Proteins in plasma or tissue homogenates are precipitated using a solvent like acetonitrile. The supernatant is then collected for analysis.

-

Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used to separate these polar compounds.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., ammonium formate)

-

Gradient: A gradient elution is employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

-

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

δ-Valerobetaine: Precursor ion (m/z) → Product ion (m/z)

-

TMAO: Precursor ion (m/z) 76.1 → Product ion (m/z) 58.1

-

Internal Standards (e.g., d9-TMAO): Precursor ion (m/z) 85.1 → Product ion (m/z) 66.1

-

-

-

Quantification: Analyte concentrations are determined by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways: The Downstream Effects of TMAO

Elevated circulating TMAO levels have been implicated in endothelial dysfunction, a key initiating event in atherosclerosis. One of the primary signaling pathways activated by TMAO in endothelial cells is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][5]

dot

-

Receptor Activation: TMAO is thought to interact with specific receptors on the surface of endothelial cells, although these are not yet fully characterized.

-

IKK Complex Activation: This interaction leads to the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, upregulating their transcription. This includes adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), as well as various pro-inflammatory cytokines.

-

Endothelial Dysfunction: The increased expression of these molecules promotes the adhesion of leukocytes to the endothelium and a pro-inflammatory state, contributing to the development of endothelial dysfunction and atherosclerosis.

Conclusion and Future Directions

δ-Valerobetaine is a significant, microbially-derived precursor to the pro-atherogenic metabolite TMAO. Understanding its metabolic pathway, quantifying its contribution to the TMAO pool, and elucidating its impact on host physiology are critical for developing novel therapeutic strategies to mitigate cardiovascular and metabolic diseases. Future research should focus on:

-

Quantitative In Vivo Studies: Directly comparing the in vivo conversion rates of δ-valerobetaine to TMAO with other major precursors like choline and L-carnitine.

-

Enzyme Identification: Characterizing the specific bacterial enzymes and genes responsible for the conversion of δ-valerobetaine to TMA.

-

Microbiome Modulation: Investigating how dietary interventions or probiotics/prebiotics can modulate the gut microbial populations that produce and metabolize δ-valerobetaine.

-

Therapeutic Targeting: Exploring the potential of inhibiting the microbial production of δ-valerobetaine or its conversion to TMA as a therapeutic strategy to lower circulating TMAO levels.

By unraveling the complexities of the δ-valerobetaine-TMAO axis, the scientific community can pave the way for innovative approaches to personalized nutrition and the management of chronic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of dietary choline, betaine, and L-carnitine on the generation of trimethylamine-N-oxide in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethylamine-N-oxide-stimulated hepatocyte-derived exosomes promote inflammation and endothelial dysfunction through nuclear factor-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Physiological Role of Delta-Valerobetaine in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-valerobetaine (δ-VB), a trimethylated amino acid analog, has emerged as a significant bioactive metabolite produced by the gut microbiota. Initially identified as a diet-dependent obesogen, its physiological functions are now understood to extend to the regulation of host energy metabolism, gut barrier integrity, and even cognitive processes. This technical guide provides a comprehensive overview of the physiological role of δ-VB in mammalian systems, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its metabolic and signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, metabolism, and drug development.

Introduction

This compound (N,N,N-trimethyl-5-aminovalerate) is a structural analog of γ-butyrobetaine, the immediate precursor to L-carnitine. Unlike L-carnitine, which is synthesized endogenously, δ-VB is primarily a product of microbial metabolism, particularly from the amino acid lysine.[1] Its presence and concentration in mammalian tissues are therefore highly dependent on the composition and activity of the gut microbiome.[2][3] This metabolite has garnered significant attention for its role in mediating the influence of the gut-brain axis and the gut-liver axis on host physiology.

Biosynthesis and Metabolism

Microbial Production

This compound is not produced by mammalian cells and is absent in germ-free mice.[2][4] Its production is attributed to various bacterial species within the gut microbiota.[3][4] The biosynthesis involves the trimethylation of 5-aminovalerate, which is derived from lysine.[1]

Mammalian Metabolism

Once absorbed into systemic circulation, δ-VB can be further metabolized by mammalian enzymes. Notably, it is a substrate for γ-butyrobetaine dioxygenase (BBOX), the same enzyme that converts γ-butyrobetaine to L-carnitine.[5][6] This enzymatic hydroxylation results in the formation of homocarnitine (3-hydroxy-5-(trimethylammonio)pentanoate), a five-carbon analog of carnitine.[5]

Physiological Functions and Mechanisms of Action

The primary mechanism through which δ-VB exerts its physiological effects is the inhibition of mitochondrial long-chain fatty acid oxidation (FAO).[2][4] This is achieved by reducing the cellular levels of L-carnitine, a critical component of the carnitine shuttle system responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[2][7]

Role in Obesity and Hepatic Steatosis

As a diet-dependent obesogen, δ-VB has been shown to increase visceral fat mass and exacerbate hepatic steatosis in mice fed a Western diet.[2][3][4] By inhibiting FAO, δ-VB promotes the accumulation of lipids in tissues, particularly the liver.[1][2] This effect is not observed in mice on a standard control diet.[2]

Impact on Gut Epithelial Barrier Function

Recent studies have revealed a protective role for δ-VB in the gastrointestinal tract. It has been shown to decrease gut barrier permeability and enhance wound healing in colonic epithelial cells.[7][8] This suggests that δ-VB may play a role in maintaining intestinal homeostasis and protecting against inflammatory conditions.[7]

Influence on Energy Metabolism

By modulating FAO, δ-VB shifts the energy source preference of cells. In the presence of δ-VB, there is a decreased utilization of fatty acids for energy, leading to an increased reliance on glucose and other substrates.[9] This is reflected in a higher respiratory exchange ratio (RER) in mice treated with δ-VB.[9]

Neurological Effects

Elevated levels of δ-VB have been associated with age-related cognitive decline in mice.[10][11] The metabolite can cross the blood-brain barrier and has been shown to modulate inhibitory synaptic transmission and neuronal network activity, suggesting a direct impact on brain function.[10][11]

Quantitative Data

The following tables summarize key quantitative data from studies on δ-VB.

Table 1: Effects of this compound on Cellular Metabolism in HepG2 Cells

| Parameter | Treatment | Result | Reference |

| Carnitine Levels | 10 µM δ-VB | Decreased to half of control | [2] |

| Acetyl-CoA formation from labeled palmitate | δ-VB treatment | Decreased by ~75% vs. vehicle | [4] |

| Acetyl-CoA formation with carnitine rescue | δ-VB + Carnitine | Restored to near vehicle levels | [4] |

| Palmitate-dependent Oxygen Consumption Rate (OCR) | 10 µM and 50 µM δ-VB | Reduced in glucose/glutamine/pyruvate-deprived cells | [12] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | Treatment | Result | Reference |

| Visceral Adipose Tissue Mass | Germ-free and conventional mice on a Western diet | δ-VB administration | Increased | [2][12] |

| Hepatic Steatosis | Germ-free and conventional mice on a Western diet | δ-VB administration | Exacerbated | [2][3] |

| Circulating and Hepatic Carnitine | Conventional mice | 10 mg/kg and 100 mg/kg δ-VB (i.p.) | Decreased | [2] |

| Respiratory Exchange Ratio (RER) | Conventional mice on a Western diet | 50 mg/kg δ-VB (i.p.) for one week | Significantly increased | [9] |

| Serum δ-VB Concentration (Control) | Healthy specific pathogen-free mice | Vehicle | 8 - 14 µM | [6] |

| Serum δ-VB Concentration (Treated) | Healthy specific pathogen-free mice | 100 mg/kg δ-VB | 224 - 379 µM | [6] |

| Serum Homocarnitine Concentration (Control) | Healthy specific pathogen-free mice | Vehicle | 3 µM | [6] |

| Serum Homocarnitine Concentration (Treated) | Healthy specific pathogen-free mice | 100 mg/kg δ-VB | 4 - 6 µM | [6] |

Experimental Protocols

In Vitro Assessment of Fatty Acid Oxidation in HepG2 Cells

Objective: To determine the effect of δ-VB on mitochondrial fatty acid oxidation.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin/Streptomycin.[2]

-

Treatment: Cells are grown to approximately 90% confluence and then treated with varying concentrations of δ-VB (e.g., 10 µM, 50 µM) in EMEM with reduced FBS (0.5%) for a specified duration (e.g., 12 hours).[2]

-

Metabolite Extraction: Cells are washed with ice-cold Hank's Balanced Salt Solution (HBSS), and metabolites are extracted for analysis.[2]

-

Isotope Tracing: To specifically measure FAO, cells are incubated with stable isotope-labeled palmitic acid (e.g., ¹³C₁₆-palmitate).[4]

-

Analysis: The formation of labeled acetyl-CoA and other downstream metabolites is quantified using mass spectrometry-based metabolomics.[4] The oxygen consumption rate (OCR) can also be measured using extracellular flux analysis.[12]

In Vivo Administration and Phenotypic Analysis in Mice

Objective: To assess the impact of δ-VB on obesity and related metabolic parameters in a mammalian model.

Methodology:

-

Animal Models: Both conventional and germ-free mice (e.g., C57BL/6J or Swiss-Webster) are used to distinguish between host and microbial effects.[2]

-

Diet: Mice are fed either a standard control diet or a high-fat, high-sugar "Western diet".[2]

-

δ-VB Administration: this compound is administered via daily intraperitoneal (i.p.) injections at specified doses (e.g., 10 mg/kg, 50 mg/kg, or 100 mg/kg) for a defined period (e.g., one week to several weeks).[2][9]

-

Phenotypic Analysis: Body weight, food intake, and fat mass (visceral, subcutaneous, and brown adipose tissue) are measured.[2][12]

-

Tissue and Blood Collection: At the end of the experiment, tissues (liver, adipose, brain) and blood are collected for histological analysis, gene expression studies (RNA-sequencing), and metabolite quantification (mass spectrometry).[2]

-

Metabolic Cages: For energy expenditure analysis, mice can be housed in metabolic cages (e.g., CLAMS-HC) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and calculate the respiratory exchange ratio (RER).[9]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the Carnitine Shuttle

Caption: Mechanism of δ-VB inhibiting mitochondrial fatty acid oxidation.

Experimental Workflow for Investigating this compound's Effects

Caption: Workflow for studying the physiological effects of δ-VB.

Conclusion and Future Directions

This compound is a key microbial metabolite that plays a multifaceted role in mammalian physiology. Its ability to inhibit fatty acid oxidation provides a direct mechanistic link between the gut microbiome, diet, and the development of metabolic disorders such as obesity and hepatic steatosis. Furthermore, its effects on gut barrier function and cognitive health highlight its systemic importance. For drug development professionals, δ-VB and its metabolic pathways present potential therapeutic targets for managing diet-induced obesity and related conditions. Future research should focus on identifying specific dietary components that modulate δ-VB production, elucidating the full spectrum of its physiological effects, and exploring strategies to manipulate its levels for therapeutic benefit.

References

- 1. Scientists identify obesity-promoting metabolite from intestinal bacteria [news.emory.edu]

- 2. Microbial metabolite this compound is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Mammalian hydroxylation of microbiome-derived obesogen, this compound, to homocarnitine, a 5-carbon carnitine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian hydroxylation of microbiome-derived obesogen, this compound, to homocarnitine, a 5-carbon carnitine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Microbiota-dependent increase in δ-valerobetaine alters neuronal function and is responsible for age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Age-related cognitive decline represents a growing global health concern. Recent research has illuminated a novel mechanistic link between the gut microbiome and cognitive function, centered on the metabolite δ-valerobetaine. This technical guide synthesizes the current understanding of δ-valerobetaine's role in cognitive aging, providing an in-depth overview of the key experimental findings, methodologies, and implicated biological pathways. Evidence strongly suggests that δ-valerobetaine, a product of gut microbial metabolism, increases in concentration with age in both mice and humans.[1][2] Elevated levels of this metabolite are causally linked to impairments in learning and memory. The underlying mechanism appears to involve the modulation of inhibitory synaptic transmission and neuronal network activity.[1][2] This guide presents a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and therapeutic development in this promising area.

Introduction: The Gut-Brain Axis and Cognitive Aging

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a critical regulator of brain function and behavior.[3] Alterations in the composition and metabolic output of the gut microbiota have been associated with a range of neurological and psychiatric conditions. In the context of aging, the gut microbiome undergoes significant remodeling, which has been linked to the onset and progression of age-related cognitive decline.[1] A pivotal discovery in this field is the identification of δ-valerobetaine as a key gut-derived metabolite that directly contributes to cognitive impairment in aging.

δ-Valerobetaine: A Microbiota-Derived Metabolite Implicated in Cognitive Decline

δ-Valerobetaine is a small molecule produced by the gut microbiota from dietary precursors.[4] Its concentration has been found to be significantly elevated in the blood and brain of aged mice and older adults, correlating with diminished cognitive performance.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the link between δ-valerobetaine and age-related cognitive decline.

Table 1: δ-Valerobetaine Levels in Aging

| Species | Tissue/Fluid | Age Group | Relative δ-Valerobetaine Level | Reference |

| Mouse | Blood | Aged | Increased | [1] |

| Mouse | Brain | Aged | Increased | [1] |

| Human | Blood | Older Adults | Increased | [1] |

Table 2: Effects of Fecal Microbiota Transplantation (FMT) on Cognitive Function and δ-Valerobetaine Levels in Aged Mice

| Treatment Group | Cognitive Performance (e.g., Morris Water Maze) | Brain δ-Valerobetaine Level | Reference |

| Aged Mice (Control) | Impaired | Elevated | [1] |

| Aged Mice + Young Donor FMT | Rescued/Improved | Reduced | [1] |

Table 3: Direct Effects of δ-Valerobetaine on Cognitive Function in Young Mice

| Treatment Group | Cognitive Performance (e.g., Morris Water Maze) | Neuronal Network Activity | Reference |

| Young Mice (Control) | Normal | Normal | [3] |

| Young Mice + δ-Valerobetaine | Impaired | Altered (Increased Synchronization) | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of δ-valerobetaine's role in cognitive decline.

Fecal Microbiota Transplantation (FMT) in a Mouse Model

Objective: To investigate the causal role of the gut microbiota in age-related cognitive decline.

Protocol:

-

Donor and Recipient Mice: Use young (e.g., 3-4 months old) and aged (e.g., 19-20 months old) mice.

-

Antibiotic Pre-treatment: Administer a cocktail of broad-spectrum antibiotics (e.g., ampicillin, vancomycin, neomycin, and metronidazole) to the recipient mice in their drinking water for a defined period (e.g., 7 days) to deplete the native gut microbiota.

-

Fecal Slurry Preparation: Collect fresh fecal pellets from donor mice and homogenize them in a sterile anaerobic buffer (e.g., PBS with reducing agents). Centrifuge the slurry at a low speed to pellet large particles, and use the supernatant for transplantation.

-

Transplantation: Administer the fecal slurry to recipient mice via oral gavage. Repeat the transplantation multiple times (e.g., every other day for a week) to ensure successful engraftment of the donor microbiota.

-

Cognitive Assessment: Following a recovery period, assess cognitive function in the recipient mice using behavioral tests such as the Morris Water Maze.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory in mice.

Protocol:

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden escape platform is submerged just below the water surface.

-

Acquisition Phase: Over several consecutive days (e.g., 5 days), mice are subjected to multiple trials per day. In each trial, the mouse is released from different starting positions and must find the hidden platform. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: On the day following the last acquisition trial, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Data Analysis: Analyze escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.

Ex Vivo Electrophysiology

Objective: To measure the effects of δ-valerobetaine on synaptic transmission and neuronal excitability.

Protocol:

-

Brain Slice Preparation: Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.

-

Recording: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell patch-clamp recordings from identified neurons.

-

Experimental Manipulation: After obtaining a stable baseline recording of synaptic events (e.g., inhibitory postsynaptic currents, IPSCs), apply δ-valerobetaine to the bath and record the changes in synaptic activity.

-

Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic currents before and after the application of δ-valerobetaine.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and logical relationships through which δ-valerobetaine influences cognitive function.

Gut-Brain Axis and δ-Valerobetaine Production

Caption: Production and transit of δ-valerobetaine from the gut to the brain.

Experimental Workflow for Investigating δ-Valerobetaine

Caption: Experimental workflow to establish the role of δ-valerobetaine.

Proposed Molecular Mechanism of δ-Valerobetaine in Neurons

Caption: Proposed molecular mechanisms of δ-valerobetaine-induced cognitive decline.

Future Directions and Therapeutic Implications

The identification of δ-valerobetaine as a key driver of age-related cognitive decline opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production of δ-valerobetaine by the gut microbiota, or blocking its effects in the brain, could prove beneficial in mitigating cognitive aging.

Potential research directions include:

-

Identification of specific bacterial species and enzymes responsible for δ-valerobetaine synthesis: This could lead to the development of targeted probiotics or prebiotics to modulate its production.

-

Elucidation of the precise molecular targets of δ-valerobetaine in the brain: Understanding how it modulates inhibitory synaptic transmission at the receptor and channel level is crucial for designing specific antagonists.

-

Investigation of the interplay between δ-valerobetaine, mitochondrial function, and neuronal metabolism: This could reveal additional targets for intervention.

-

Clinical studies: Validation of the findings from animal models in human cohorts is essential to translate this research into clinical applications.

Conclusion

The discovery of δ-valerobetaine's role in age-related cognitive decline provides a compelling example of the profound influence of the gut microbiome on brain health. This gut-derived metabolite represents a promising therapeutic target for the prevention and treatment of cognitive aging. The experimental frameworks and mechanistic insights presented in this guide offer a solid foundation for future research aimed at harnessing this knowledge for the development of novel diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbiota-dependent increase in δ-valerobetaine alters neuronal function and is responsible for age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultimate Medicine Publishes Data in Nature Aging Showing Novel Gut-Brain Pathway Metabolite Involved in Age-Related Cognitive Decline [businesswire.com]

- 4. Microbial metabolite delta-valerobetaine is a diet-dependent obesogen | Semantic Scholar [semanticscholar.org]

The Role of Delta-Valerobetaine in the Pathogenesis of Hepatic Steatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, tightly linked to the metabolic syndrome and obesity. The intricate interplay between diet, the gut microbiome, and host metabolism is a critical area of investigation for understanding NAFLD's pathogenesis and identifying novel therapeutic targets. Emerging evidence has pinpointed specific microbial metabolites that can significantly influence host lipid metabolism. This technical guide delves into the core of the connection between one such metabolite, delta-valerobetaine (VB), and the development of hepatic steatosis.

This compound, a metabolite produced by the gut microbiota, has been identified as a diet-dependent obesogen that plays a significant role in the exacerbation of hepatic steatosis.[1][2][3] This document provides a comprehensive overview of the mechanisms of action of VB, detailed experimental protocols from key studies, and quantitative data to support the findings.

Mechanism of Action: Inhibition of Mitochondrial Fatty Acid Oxidation

The primary mechanism by which this compound contributes to hepatic steatosis is through the inhibition of mitochondrial fatty acid oxidation.[1][2][4] This is achieved by decreasing the cellular levels of carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][5] The structural similarity of VB to gamma-butyrobetaine, the immediate precursor of L-carnitine, suggests a competitive inhibition of carnitine biosynthesis or transport.[5]

The reduction in mitochondrial fatty acid oxidation leads to an accumulation of lipids within hepatocytes, a hallmark of hepatic steatosis.[1] This effect is particularly pronounced in the context of a high-fat, Western-style diet, highlighting the diet-dependent nature of VB's obesogenic and steatogenic properties.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatic steatosis and related metabolic parameters.

Table 1: In Vivo Effects of this compound Administration in Mice

| Parameter | Animal Model | Diet | Treatment | Outcome | Reference |

| Visceral Fat Mass | Germ-free and Conventional Mice | Western Diet | This compound | Increased | [1][2] |

| Hepatic Steatosis | Germ-free and Conventional Mice | Western Diet | This compound | Exacerbated | [1][2] |

| Circulating Carnitine | Conventional Mice | Not Specified | This compound | Decreased | [1] |

| Hepatic Carnitine | Conventional Mice | Not Specified | This compound | Decreased | [1] |

| Circulating Beta-hydroxybutyrate | Fasted Conventional Mice | Not Specified | This compound (100 mg/kg) | Significantly Decreased | [4] |

| Hepatic Beta-hydroxybutyrate | Fasted Conventional Mice | Not Specified | This compound (100 mg/kg) | Significantly Decreased | [4] |

Table 2: In Vitro Effects of this compound in HepG2 Cells

| Parameter | Cell Line | Treatment | Outcome | Reference |

| Mitochondrial Fatty Acid Oxidation | HepG2 | This compound | Inhibited | [1][4] |

| Cellular Carnitine Levels | HepG2 | This compound | Decreased | [1] |

| Acylcarnitine Levels | HepG2 | This compound | Decreased | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for further research.

Animal Studies

-

Animal Models: Germ-free (GF) and conventional C57BL/6 mice are utilized to distinguish between host and microbial metabolism.[1]

-

Diet: Mice are fed either a standard control diet or a Western diet, high in fat and sucrose, to induce metabolic stress.[1]

-

This compound Administration: VB is administered to mice, typically via oral gavage or intraperitoneal injection, at varying dosages (e.g., 10 mg/kg, 100 mg/kg).[1][4]

-

Metabolic Phenotyping: Key endpoints include the measurement of body weight, visceral fat mass (e.g., via MRI or dissection), and assessment of hepatic steatosis through histological analysis (e.g., H&E staining) and measurement of liver triglycerides.[1]

-

Metabolomics: Untargeted and targeted metabolomic analyses of plasma, liver tissue, and cecal contents are performed using techniques like mass spectrometry to quantify VB, carnitine, and other relevant metabolites.[1]

In Vitro Studies

-

Cell Culture: Human hepatoma cells (HepG2) are a common in vitro model for studying hepatic lipid metabolism.[1][4]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Fatty Acid Oxidation Assays: The rate of mitochondrial fatty acid oxidation is measured by tracing the oxidation of radiolabeled or isotopically labeled fatty acids (e.g., 13C-palmitic acid) to metabolic intermediates.[4]

-

Metabolite Analysis: Intracellular levels of carnitine and acylcarnitines are quantified using mass spectrometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound-induced hepatic steatosis.

Caption: In vivo experimental workflow for studying this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound, a metabolite originating from the gut microbiome, is a significant contributor to the development of hepatic steatosis, particularly in the context of a Western diet. Its mechanism of action, centered on the inhibition of mitochondrial fatty acid oxidation via carnitine depletion, presents a novel target for therapeutic intervention.

Future research should focus on:

-

Identifying the specific gut microbial species and enzymatic pathways responsible for VB production. This could lead to the development of probiotics or prebiotics to modulate VB levels.

-

Developing strategies to counteract the inhibitory effects of VB on carnitine metabolism. This might include carnitine supplementation or the development of small molecule inhibitors of VB's action.

-

Validating the role of VB in human NAFLD progression through large-scale clinical studies.

A deeper understanding of the this compound-hepatic steatosis axis will be instrumental in the development of next-generation therapies for NAFLD and other metabolic disorders.

References

- 1. Microbial metabolite this compound is a diet-dependent obesogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial metabolite this compound is a diet-dependent obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial metabolite this compound is a diet-dependent obesogen | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Microbial Metabolite δ-Valerobetaine Strengthens the Gut Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Delta-Valerobetaine on Gut Epithelial Barrier Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of delta-valerobetaine (δ-VB), a microbial metabolite, on the function of the gut epithelial barrier. The information presented herein is synthesized from peer-reviewed research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The intestinal epithelium forms a critical barrier that separates the host from the luminal environment. The integrity of this barrier is paramount for preventing the translocation of harmful substances and pathogens, thereby maintaining gut homeostasis. The gut microbiome produces a vast array of metabolites that can significantly influence host physiology, including the modulation of epithelial barrier function.[1][2] One such metabolite, this compound (δ-VB), has been identified as a key modulator of gut epithelial health.[1][2]

δ-Valerobetaine is a microbial-derived metabolite that is absent in germ-free organisms.[1][2][3] It is known to be a potent inhibitor of L-carnitine biosynthesis and a modulator of mitochondrial fatty acid oxidation in liver cells.[1][2][3] Recent studies have extended its bioactivity to the gut epithelium, demonstrating its capacity to strengthen the barrier and promote healing.[1][2] This guide will delve into the molecular and functional impacts of δ-VB on the gut epithelial barrier.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of δ-VB on gut epithelial barrier function and related gene expression.

Table 1: Effect of δ-Valerobetaine on Transepithelial Electrical Resistance (TEER) and Paracellular Permeability in T84 and Caco-2 Cells

| Cell Line | Treatment | Time Point | TEER (% of Vehicle Control) | FITC-Dextran Permeability (% of Vehicle Control) | Reference |

| T84 | 50 µmol/L δ-VB | 24 hours | ~110% | Not Reported | [1] |

| T84 | 50 µmol/L δ-VB | 48 hours | ~125% | ~75% | [1] |

Table 2: Effect of δ-Valerobetaine on Tight Junction Gene Expression in Caco-2 Cells

| Gene | Treatment | Fold Change vs. Vehicle Control | p-value | Reference |

| Claudin 1 (Cldn1) | 50 µmol/L δ-VB | ~0.8 (Trend toward decrease) | Not Significant | [1] |

| Claudin 2 (Cldn2) | 50 µmol/L δ-VB | ~0.4 | < 0.05 | [1] |

| Claudin 4 (Cldn4) | 50 µmol/L δ-VB | ~1.8 | < 0.05 | [1] |

| Zonula Occludens-1 (ZO-1) | 50 µmol/L δ-VB | No Significant Change | Not Significant | [1] |

| Occludin (Ocln) | 50 µmol/L δ-VB | No Significant Change | Not Significant | [1] |

Table 3: Effect of δ-Valerobetaine on Tight Junction Gene Expression in Mouse Colon

| Mouse Model | Treatment | Gene | Fold Change vs. Vehicle Control | Reference |

| Specific Pathogen-Free (SPF) | 50 mg/kg δ-VB | Claudin 1 (Cldn1) | ~2.5 | [1] |

| Germ-Free (GF) | 50 mg/kg δ-VB | Claudin 1 (Cldn1) | No Significant Change | [1] |

| SPF and GF | 50 mg/kg δ-VB | Claudin 2 (Cldn2) | Trend toward increase (Not Significant) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Cell Culture and δ-Valerobetaine Treatment

-

Cell Lines: Caco-2 and T84 human colon carcinoma cells are commonly used models for in vitro intestinal barrier studies.[1][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transwell Setup: For barrier function assays, cells are seeded on permeable Transwell inserts (e.g., 0.4 µm pore size) and allowed to differentiate and form a polarized monolayer.[5][6]

-

Treatment: Once a stable transepithelial electrical resistance (TEER) is achieved, the cells are treated with δ-valerobetaine (e.g., 50 µmol/L) or a vehicle control in the culture medium for the desired duration (e.g., 24-48 hours).[1]

2. Transepithelial Electrical Resistance (TEER) Measurement

-

Principle: TEER is a measure of the electrical resistance across a cellular monolayer and is an indicator of the integrity of tight junctions and overall barrier function.[6]

-

Procedure:

-

An epithelial voltohmmeter (e.g., Millicell ERS-2) is used to measure the resistance.

-

The electrodes are placed in the apical and basolateral compartments of the Transwell insert.

-

The resistance of a blank Transwell insert (without cells) is subtracted from the resistance of the cell monolayer.

-

The final TEER value is calculated by multiplying the resistance by the surface area of the insert and is expressed as Ω·cm².

-

3. Paracellular Permeability Assay (FITC-Dextran)

-